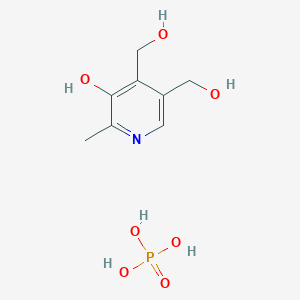
1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Descripción general
Descripción
1,3,3-Trimethylindolino-beta-naphthopyrylospiran (TIN) is a heterocyclic compound that has been extensively studied in the field of organic chemistry. It is a cyclic compound with a five-membered ring and is composed of three carbon atoms and three nitrogen atoms. TIN has been found to have various applications in organic synthesis, medicinal chemistry, and materials science. It is also used in the synthesis of various pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory agents.
Aplicaciones Científicas De Investigación
Structural and Optical Properties : El-Nahass and Desoky (2017) investigated the structural and optical properties of SO thin films synthesized using a thermal evaporation technique. They found that these films exhibit direct electronic transitions with an energy gap of ~2.3 eV and calculated various optical parameters, indicating potential applications in optical and electronic devices (El-Nahass & Desoky, 2017).
Photovoltaic Device Application : In a 2018 study by El-Nahass and Desoky, SO thin film was used to fabricate an n-SO/P-Si heterojunction, which demonstrated photovoltaic characteristics under constant illumination. This suggests its potential use in solar energy conversion (El-Nahass & Desoky, 2018).
Coordination with Metal Ions : Osipov et al. (2023) explored the interaction of SO with manganese(II) hexafluoroacetylacetonate, forming a binuclear coordination complex. This study highlights its role in photochromic transformations upon metal ion coordination (Osipov et al., 2023).
Acidochromic Stabilization : Seiler et al. (2018) presented a novel approach to stabilize the open-ring merocyanine form of SO in the solid state. They used a co-crystallization approach with inorganic acids, which could have implications in the field of materials science, particularly for photochromic materials (Seiler et al., 2018).
Thermochromic Coating for Temperature Monitoring : A study by Souza et al. (2016) explored the development of thermochromic coatings based on SO for temperature monitoring in various equipment. Their findings have applications in industrial monitoring systems (Souza et al., 2016).
Dye-Sensitized Solar Cell : Takeshita, Umeda, and Hara (2017) investigated the use of SO in dye-sensitized solar cells (DSSC), finding that it enhanced the photovoltaic conversion efficiency. This suggests its potential use in renewable energy technologies (Takeshita, Umeda, & Hara, 2017).
Photoswitchable Properties in Metal-Organic Frameworks : Schwartz et al. (2017) studied the behavior of SO embedded in metal-organic frameworks, showing that it retains photoswitching properties similar to those in a dissolved state. This opens up applications in molecular electronics and materials science (Schwartz et al., 2017).
Safety and Hazards
Direcciones Futuras
While there is limited information available on the future directions of research involving 1,3,3-Trimethylindolino-beta-naphthopyrylospiran, its unique properties suggest potential applications in various fields. For instance, its photochromic properties could be useful in the development of new optoelectronic devices .
Propiedades
IUPAC Name |
1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKEQFXLWFVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369549 | |
| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1592-43-4 | |
| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)








